molecular formula C13H23NO3Si B13999989 N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline

Cat. No.: B13999989
M. Wt: 269.41 g/mol
InChI Key: VELDVSSSOKBHCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline typically involves the reaction of aniline with a silylating agent such as triethoxysilane. The reaction is usually carried out under inert gas conditions (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is heated to a temperature range of 132-142°C under reduced pressure (4 mmHg) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline involves its ability to form strong bonds with various substrates through its silyl ether group. This property makes it an effective coupling agent and adhesion promoter. The compound interacts with molecular targets such as hydroxyl groups on surfaces, leading to enhanced adhesion and stability .

Comparison with Similar Compounds

Similar Compounds

  • (N-Phenylamino)methyltriethoxysilane
  • N-Phenylaminomethyltriethoxysilane
  • Anilinomethyl-triethoxysilane

Uniqueness

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is unique due to its specific combination of aniline and silyl ether groups, which provides it with distinct properties such as enhanced reactivity and versatility in various applications. Compared to other similar compounds, it offers improved performance in adhesion promotion and surface modification .

Properties

Molecular Formula

C13H23NO3Si

Molecular Weight

269.41 g/mol

IUPAC Name

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline

InChI

InChI=1S/C13H23NO3Si/c1-5-15-18(4,16-6-2)17-12(3)14-13-10-8-7-9-11-13/h7-12,14H,5-6H2,1-4H3

InChI Key

VELDVSSSOKBHCP-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(OCC)OC(C)NC1=CC=CC=C1

Origin of Product

United States

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